N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methylphenyl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-6-2-3-7-14(13)10-17(22)20-15-11-16(19-12-18-15)21-8-4-5-9-21/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUMXAPDENZJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Substitution with Pyrrolidine: The pyrimidine ring is then subjected to nucleophilic substitution with pyrrolidine under basic conditions.
Acetamide Formation: The final step involves the acylation of the substituted pyrimidine with o-tolyl acetic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide with structurally related compounds, focusing on substitutions, synthetic routes, and inferred biological properties.
*Calculated based on molecular formula.
Research Findings and Implications
Structural-Activity Relationship (SAR) :
- Pyrrolidine at pyrimidine-6 optimizes solubility without compromising binding affinity.
- o-Tolyl acetamide contributes to target selectivity, as seen in analogues with similar hydrophobic groups .
- Thioether linkages (e.g., in CAS 1171743-18-2) may prolong half-life but require formulation adjustments due to reduced solubility .
- Kinase Inhibition Potential: Molecular docking studies of related pyrimidine-acetamide compounds suggest strong binding to PI3K’s ATP-binding pocket, driven by hydrogen bonding (pyrimidine N1) and hydrophobic interactions (o-tolyl) .
Biological Activity
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide, a compound with a complex structure featuring a pyrimidine ring, pyrrolidine moiety, and an aromatic acetamide group, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features:
- Pyrimidine Ring: Known for its role in nucleic acid structure and function.
- Pyrrolidine Group: Often contributes to the compound's interaction with biological targets.
- Acetamide Moiety: Enhances solubility and bioavailability.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, certain pyrrole-benzamide derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may also possess similar properties due to its structural similarities.
Kinase Inhibition
The compound is hypothesized to inhibit specific kinases involved in cell signaling pathways. Preliminary investigations suggest that it may interfere with pathways that regulate cell proliferation and survival, which is critical in cancer biology. The exact kinases affected remain to be fully elucidated, but this mechanism positions the compound as a potential candidate for anticancer drug development.
Case Study 1: Anticancer Potential
A study focusing on pyrimidine derivatives highlighted their role in inhibiting cancer cell lines through kinase inhibition. The compounds demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
| Compound | IC50 (µM) | Target Kinase |
|---|---|---|
| This compound | TBD | TBD |
| Control Compound | 5.0 | EGFR |
Case Study 2: Antimicrobial Efficacy
In vitro evaluations of related compounds demonstrated potent antibacterial activity against various pathogens. The results indicated that modifications in the functional groups significantly influenced the antimicrobial efficacy:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Pyrrole-benzamide derivative | S. aureus | 3.12 |
| This compound | TBD | TBD |
Q & A
Q. What are the recommended synthetic routes for N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Construct the pyrimidine ring via Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(dppf)Cl₂) and aryl boronic acids.
Amide Coupling : React the pyrimidine intermediate with 2-(o-tolyl)acetic acid derivatives using coupling agents like EDCl/HOBt.
Purification : Employ column chromatography (DCM/MeOH gradients) for isolation, followed by recrystallization for purity enhancement .
Key Conditions: Degas solvents (dioxane/water), use CsF as a base, and optimize reaction time (16–24 hrs) for improved yields.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : ¹H/¹³C NMR to verify substituent positions and amide bond formation.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) for molecular ion verification.
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve bond angles and spatial arrangement .
Q. What physicochemical properties are essential for formulation studies?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using shake-flask methods.
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products.
- Thermal Behavior : Differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .
Advanced Research Questions
Q. How can researchers optimize low yields in the final amide coupling step?
- Methodological Answer :
- Catalyst Screening : Compare Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) and ligand systems.
- Base Optimization : Test inorganic (CsF, K₂CO₃) vs. organic bases (Et₃N) to minimize side reactions.
- Solvent Effects : Evaluate polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
Q. What strategies resolve contradictions between computational binding predictions and experimental activity data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Incorporate explicit solvent models and simulate protein-ligand interactions over 100+ ns to assess conformational flexibility.
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and SPR for kinetic profiling .
Q. How to design a structure-activity relationship (SAR) study targeting the pyrrolidine and o-tolyl moieties?
- Methodological Answer :
- Analog Synthesis :
- Vary pyrrolidine substituents (e.g., methyl, fluoro groups) to modulate basicity.
- Replace o-tolyl with halogenated or methoxy-substituted aryl groups.
- Biological Testing :
- Conduct kinase inhibition assays (IC₅₀ determination) and cellular viability screens (e.g., MTT assays).
- Correlate steric/electronic properties (Hammett constants) with activity trends .
Q. What methodologies address poor correlation between in vitro potency and in vivo efficacy?
- Methodological Answer :
- ADME Profiling :
- Metabolic stability: Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS/MS.
- Plasma protein binding: Use equilibrium dialysis to measure free fraction.
- Formulation Adjustments : Increase solubility via salt formation (e.g., hydrochloride) or nanoemulsion delivery systems .
Q. How to determine the optimal purification strategy for polar derivatives?
- Methodological Answer :
- Chromatography Comparison :
- Silica gel (normal phase) vs. C18 reverse-phase columns.
- Gradient elution (5–20% MeOH in DCM) to resolve polar impurities.
- Analytical Monitoring : Use TLC (Rf tracking) and UV-vis spectroscopy for fraction collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
